![molecular formula C21H26IN3OS B2714169 2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol CAS No. 2416229-11-1](/img/structure/B2714169.png)
2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol is a complex organic compound with a molecular structure that includes an iodophenothiazine moiety linked to a piperazine ring via a propyl chain, and an ethanol group attached to the piperazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Iodination: The phenothiazine core is then iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The iodophenothiazine is alkylated with a propyl halide to introduce the propyl chain.
Piperazine Coupling: The propylated iodophenothiazine is then reacted with piperazine to form the piperazine-linked intermediate.
Ethanol Attachment: Finally, the piperazine intermediate is reacted with ethylene oxide or a similar reagent to attach the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid.
Reduction: The iodophenothiazine moiety can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces deiodinated phenothiazine derivatives.
Substitution: Produces azido or thiol-substituted derivatives.
科学的研究の応用
2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Biology: It may serve as a probe for studying receptor-ligand interactions due to its complex structure.
Industry: It can be used in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol is not fully understood, but it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The phenothiazine core is known to interact with dopamine and serotonin receptors, which may contribute to its pharmacological effects.
類似化合物との比較
Similar Compounds
Perphenazine: Another phenothiazine derivative with similar structural features but different pharmacological properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Fluphenazine: Another antipsychotic phenothiazine derivative.
Uniqueness
2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol is unique due to the presence of the iodine atom, which can significantly alter its electronic properties and reactivity compared to other phenothiazine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-[4-[3-(2-iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26IN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGHRKCAMJLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)I)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
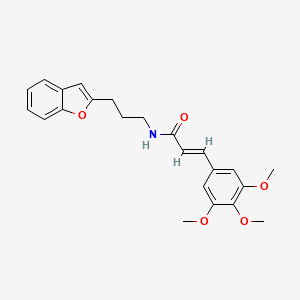
![{6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2714089.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2714090.png)
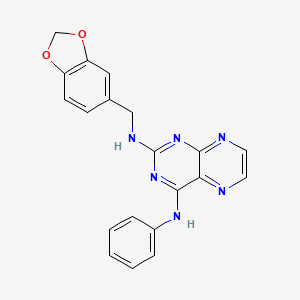
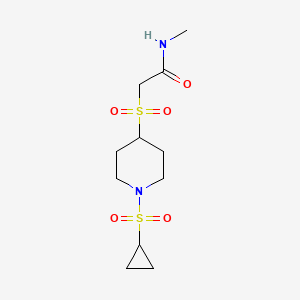


![ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B2714099.png)
![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714100.png)
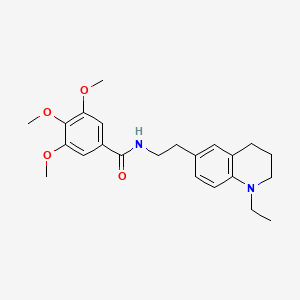
![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
![1-(4-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)ethan-1-one](/img/structure/B2714106.png)
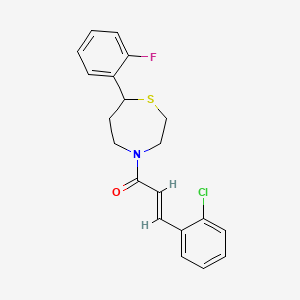
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclobutyl]methanol;hydrochloride](/img/structure/B2714109.png)
